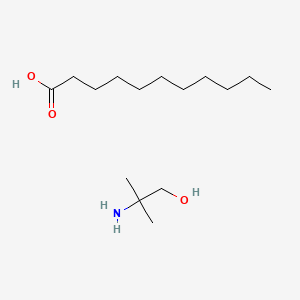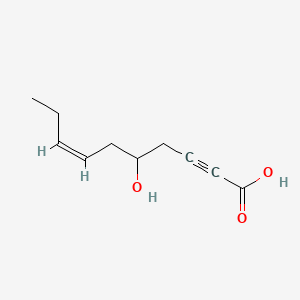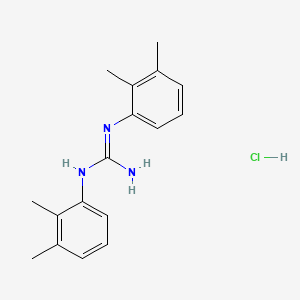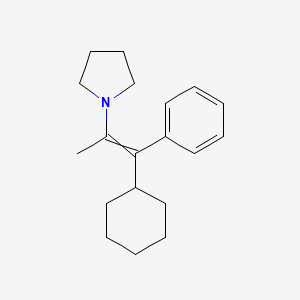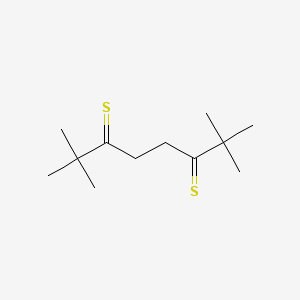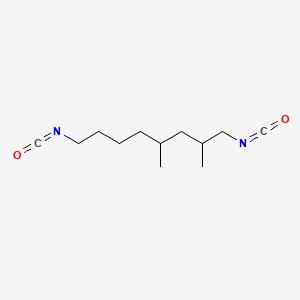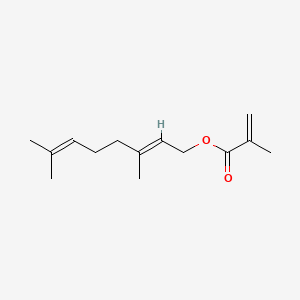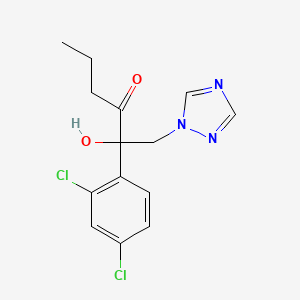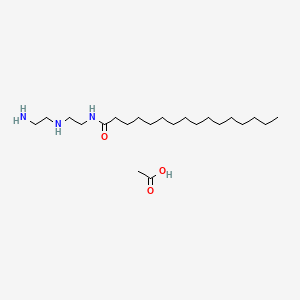
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 302-574-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981. The compound’s unique identifier, EINECS 302-574-0, helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 302-574-0 typically involves [specific chemical reactions and conditions]. These reactions may include [details about the reagents, catalysts, temperatures, and pressures used in the synthesis].
Industrial Production Methods: In an industrial setting, the production of EINECS 302-574-0 is scaled up using [specific industrial processes]. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Chemical Reactions Analysis
Types of Reactions: EINECS 302-574-0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as [specific reagents] under conditions like [specific temperatures, pressures, and solvents].
Major Products Formed: The major products formed from these reactions include [specific products]. These products are often used in further chemical processes or as intermediates in the synthesis of other compounds.
Scientific Research Applications
EINECS 302-574-0 has a wide range of applications in scientific research. In chemistry, it is used as a [specific application]. In biology, it plays a role in [specific biological processes]. In medicine, it is utilized for [specific medical applications]. Additionally, the compound is employed in various industrial processes, including [specific industrial applications].
Mechanism of Action
The mechanism by which EINECS 302-574-0 exerts its effects involves [specific molecular targets and pathways]. These targets may include [specific enzymes, receptors, or other biomolecules]. The compound interacts with these targets through [specific interactions], leading to [specific biological or chemical effects].
Comparison with Similar Compounds
Similar Compounds: Similar compounds to EINECS 302-574-0 include [list of similar compounds]. These compounds share [specific structural or functional similarities].
Uniqueness: EINECS 302-574-0 is unique due to its [specific unique properties]. These properties make it particularly useful in [specific applications], distinguishing it from other similar compounds.
Properties
CAS No. |
94113-41-4 |
|---|---|
Molecular Formula |
C20H43N3O.C2H4O2 C22H47N3O3 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-aminoethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-22-17-16-21;1-2(3)4/h22H,2-19,21H2,1H3,(H,23,24);1H3,(H,3,4) |
InChI Key |
TXAGXHVJHVCANS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


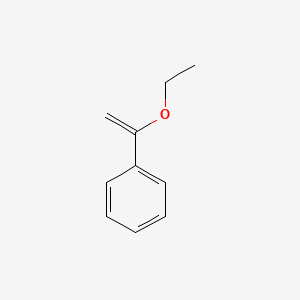
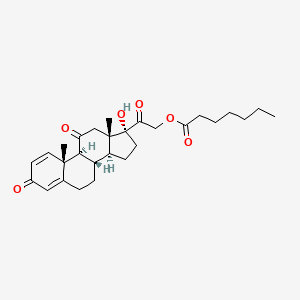
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
